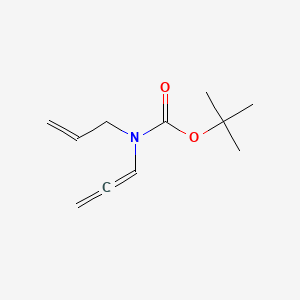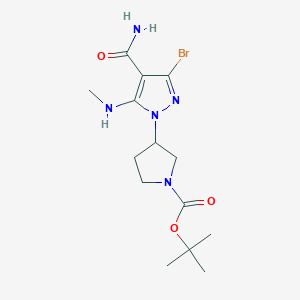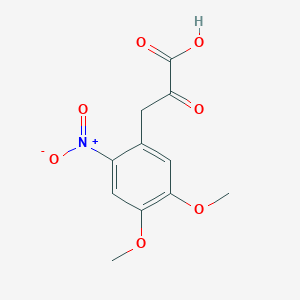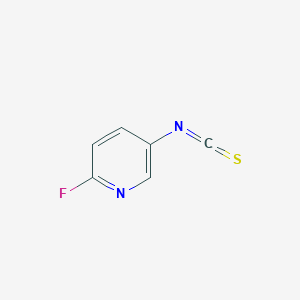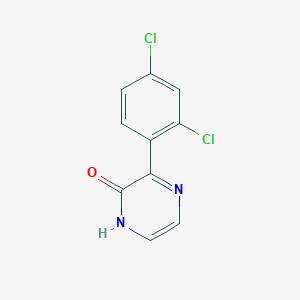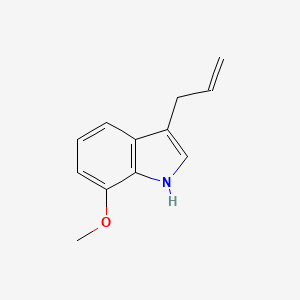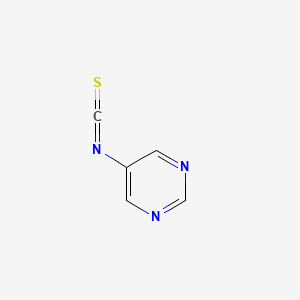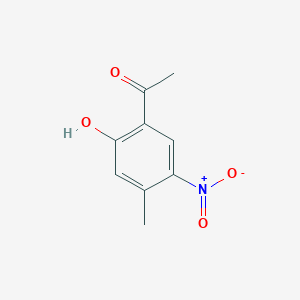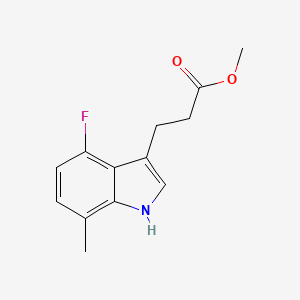
4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and a pyrrole ring with a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2,5-dichloropyrimidine with a suitable pyrrole derivative under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base. The reaction is carried out at elevated temperatures, usually around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,5-Dichloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole
- Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate
Uniqueness
4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of a pyrimidine ring with a pyrrole ring and a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Eigenschaften
Molekularformel |
C9H6Cl2N4O |
|---|---|
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
4-(2,5-dichloropyrimidin-4-yl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H6Cl2N4O/c10-5-3-14-9(11)15-7(5)4-1-6(8(12)16)13-2-4/h1-3,13H,(H2,12,16) |
InChI-Schlüssel |
GXHZRBGWDYQXCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1C2=NC(=NC=C2Cl)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


